molecular formula C10H12O B1655806 2-Methyl-2-(2-methylphenyl)oxirane CAS No. 42432-35-9

2-Methyl-2-(2-methylphenyl)oxirane

Cat. No.: B1655806
CAS No.: 42432-35-9
M. Wt: 148.20
InChI Key: GHSOOKMOCSBFRI-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylphenyl)oxirane is a disubstituted epoxide featuring a methyl group and a 2-methylphenyl (ortho-tolyl) substituent on the oxirane ring. Epoxides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity in ring-opening reactions .

Properties

CAS No.

42432-35-9

Molecular Formula

C10H12O

Molecular Weight

148.20

IUPAC Name

2-methyl-2-(2-methylphenyl)oxirane

InChI

InChI=1S/C10H12O/c1-8-5-3-4-6-9(8)10(2)7-11-10/h3-6H,7H2,1-2H3

InChI Key

GHSOOKMOCSBFRI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2(CO2)C

Canonical SMILES

CC1=CC=CC=C1C2(CO2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 2-Methyl-2-phenyloxirane (CAS 2085-88-3):
    This compound lacks the ortho-methyl group on the phenyl ring. The absence of steric hindrance at the ortho position allows for easier functionalization compared to 2-methyl-2-(2-methylphenyl)oxirane. For example, sulfonylation or nucleophilic ring-opening reactions may proceed with higher regioselectivity in less hindered analogs .

  • 2-Methyl-2-(4-methylphenyl)oxirane (CAS 42432-27-9): The para-methyl substituent reduces steric strain compared to the ortho isomer. This positional difference can influence crystallinity and melting points, as seen in analogs like 2-(4-methoxyphenyl)-3-methyloxirane (melting point: 438 K), which forms stable monoclinic crystals .

Strain Energy and Thermodynamic Stability

Epoxide ring strain, a key driver of reactivity, varies with substituent bulk and electronic effects. For example:

  • Oxirane (unsubstituted) has a strain energy of ~114 kJ/mol .
  • 2-Methyl-2-phenyloxirane exhibits reduced strain due to substituent conjugation, whereas ortho-substituted derivatives like this compound likely have higher strain due to steric clash between the methyl groups. This increased strain may enhance susceptibility to ring-opening reactions .

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